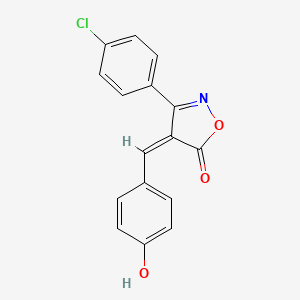
N,N-diethyl-2-(1-naphthyloxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(1-naphthyloxy)ethanamine, also known as N,N-DEANE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as amphetamines and is structurally similar to other psychoactive substances such as MDMA and amphetamine.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-2-(1-naphthyloxy)ethanamine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of certain hormones such as cortisol and adrenaline, which can lead to feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-2-(1-naphthyloxy)ethanamine in lab experiments is its ability to cross the blood-brain barrier, allowing researchers to study its effects on the brain. However, its psychoactive properties can also make it difficult to control for variables such as mood and behavior, making it challenging to conduct reliable experiments.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-2-(1-naphthyloxy)ethanamine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a compound with potential therapeutic applications that has been studied for its anti-inflammatory and anti-cancer properties. Its mechanism of action and physiological effects have been explored, and it has both advantages and limitations for lab experiments. Future research may focus on its potential as a treatment for psychiatric and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2-(1-naphthyloxy)ethanamine involves a multi-step process that requires the use of specialized equipment and expertise. The most commonly used method involves the reaction of 1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through a series of chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of N,N-diethyl-2-(1-naphthyloxy)ethanamine have been explored in various scientific studies. One study has shown that this compound has anti-inflammatory properties and can be used to treat conditions such as arthritis and asthma. Another study has demonstrated that this compound can inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N,N-diethyl-2-naphthalen-1-yloxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)12-13-18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOFBRSENDRHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)

![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5823317.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5823345.png)



![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)

